1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
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Overview
Description
1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C30H24BF4N and a molecular weight of 485.32 g/mol . It is known for its unique structure, which includes a pyridinium core substituted with benzyl and triphenyl groups, and a tetrafluoroborate counterion. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Mechanism of Action
Target of Action
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a complex organic compound that primarily targets transcriptional activity in various organisms . It is used to isolate regulatory genes and identify the specific genes that regulate the expression of other genes .
Mode of Action
It is known to interact with its targets by regulating transcriptional activity . This interaction results in changes in gene expression, which can have significant effects on the organism’s biological processes .
Biochemical Pathways
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate affects the biochemical pathways related to gene expression and regulation . By targeting transcriptional activity, it can influence the downstream effects of these pathways, potentially leading to changes in the organism’s phenotype .
Pharmacokinetics
Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate’s action are largely dependent on the specific genes it regulates . By influencing gene expression, it can cause a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate . Factors such as temperature, pH, and the presence of other chemicals can affect its solubility and stability, thereby influencing its bioavailability and effectiveness .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with benzylamine . The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyridinium derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving the interaction of pyridinium compounds with biological molecules.
Medicine: Research into potential therapeutic applications of pyridinium derivatives often involves this compound.
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate include:
2,4,6-Triphenylpyrylium tetrafluoroborate: Used as a sensitizer in photooxidation reactions.
N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate: Another pyridinium derivative with similar applications.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQDUCESBXLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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